2-iodo-N-(trifluoromethyl)aniline
Description
2-Iodo-N-(trifluoromethyl)aniline (IUPAC name: 2-iodo-4-(trifluoromethyl)aniline; CAS: 163444-17-5) is a halogenated aniline derivative with a molecular formula of C₇H₅F₃IN (molecular weight: 287.02 g/mol) . The compound features an iodine substituent at the ortho (2-) position and a trifluoromethyl (CF₃) group at the para (4-) position on the benzene ring. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Notably, iodine’s polarizability and the electron-withdrawing CF₃ group influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C7H5F3IN |
|---|---|
Molecular Weight |
287.02 g/mol |
IUPAC Name |
2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,12H |
InChI Key |
FDFMGCIQMINQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of N-(Trifluoromethyl)aniline Derivatives
One common approach involves the selective iodination of aniline derivatives already bearing the trifluoromethyl group. The iodination is typically carried out under mild conditions to avoid over-iodination or degradation of sensitive groups.
- The aniline derivative is dissolved in a biphasic system (e.g., water and toluene).
- Sodium bicarbonate is added as a mild base.
- Iodine is slowly introduced at low temperature (around 18 °C).
- The reaction proceeds under stirring until completion as monitored by thin-layer chromatography (TLC).
- The product is extracted, washed, dried, and purified by silica gel chromatography.
This method is adapted from protocols reported by Sturino et al. and further elaborated in the synthesis of various 2-iodoaniline derivatives with halogen or trifluoromethyl substituents.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Iodination | Iodine, NaHCO3, toluene/H2O, 18 °C | Selective iodination at ortho position to NH2 |
| Workup | Acidify to pH 6-7, extract with ether, wash with Na2S2O3 and brine | Removal of excess iodine and purification |
| Purification | Silica gel chromatography | Isolated 2-iodo-N-(trifluoromethyl)aniline |
Protection and Deprotection Strategy Using Acetylation
To improve selectivity and yield, the amino group can be temporarily protected as an acetamide before iodination. This prevents side reactions on the amino group and directs iodination to the desired position.
- The aniline derivative is reacted with acetic anhydride in dichloromethane at room temperature.
- The reaction mixture is stirred until complete conversion to the acetamide.
- The protected intermediate is then subjected to iodination as described above.
- Finally, the acetamide protecting group can be removed under acidic or basic conditions to regenerate the free amine.
This approach is detailed in the synthesis of N-(4-chloro-2-iodophenyl)acetamide and related compounds, which serve as analogs for trifluoromethyl-substituted anilines.
Alternative Synthesis via Carboxylation and Rearrangement (Indirect Route)
Although no direct patent or literature was found specifically for 2-iodo-N-(trifluoromethyl)aniline, a related indirect method for preparing iodinated anilines involves:
- Lithiation of halogenated aromatic compounds (e.g., o-fluoroiodobenzene).
- Carboxylation using carbon dioxide (dry ice).
- Conversion to t-butyl carbamate via rearrangement reagents such as diphenylphosphoryl azide (DPPA).
- Acidic deprotection to yield the iodinated aniline.
While this method was described for 2-fluoro-3-iodoaniline, the principle can be adapted to trifluoromethyl-substituted analogs by selecting appropriate precursors.
Industrial Ammoniation for Related Trifluoromethyl Anilines
For trifluoromethyl anilines with other halogen substitutions (e.g., dichloro), industrial methods involve:
- Ammoniation of halogenated trifluoromethylbenzenes under high pressure (up to 12 MPa) and elevated temperature (~173 °C).
- Catalyst-free conditions with controlled ammonia feed to optimize yield.
- Recovery and reuse of excess ammonia.
While this method is specific for 2,6-dichloro-4-trifluoromethyl aniline, it provides insight into large-scale preparation strategies of trifluoromethyl anilines, which could be adapted for iodinated derivatives.
Comparative Data Table of Preparation Methods
Summary of Research Findings
- The direct iodination of trifluoromethyl-substituted anilines using iodine and sodium bicarbonate in biphasic media is a practical and widely used method, offering good yields and operational simplicity.
- Protecting the amino group as an acetamide prior to iodination enhances regioselectivity and reduces side reactions, although it adds synthetic steps.
- The carboxylation-rearrangement route is a sophisticated alternative that can yield highly pure iodinated anilines under mild conditions but involves more complex procedures.
- Industrial ammoniation methods provide a model for large-scale synthesis of trifluoromethyl anilines but require adaptation for iodinated derivatives.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for optimizing yield and purity.
- Purification typically involves aqueous workup, extraction, and silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodo-N-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reductive dechlorination.
Organic Solvents: Such as toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products:
Quinoline Derivatives: Formed through oxidation reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-Iodo-N-(trifluoromethyl)aniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules that can act as enzyme inhibitors or receptor antagonists .
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of drugs .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism by which 2-iodo-N-(trifluoromethyl)aniline exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine atom can be readily substituted, enabling the compound to form a wide range of derivatives with diverse biological activities .
Comparison with Similar Compounds
Table 2: Impact of Halogen Substitution on Cholinesterase Inhibition
| Compound | Substituent | BChE IC₅₀ (µM) |
|---|---|---|
| 4-chloroaniline derivative | Cl at 4- | ~50 |
| 4-bromoaniline derivative | Br at 4- | ~50 |
| 4-fluoroaniline derivative | F at 4- | >50 |
| Non-halogenated derivative | No halogen | ~60 |
- Halogen Effects: Chlorine and bromine at the para position yield comparable activity to CF₃-substituted anilines, while fluorine is less effective.
- Iodine’s Role : The iodine substituent in 2-iodo-4-CF₃-aniline may enhance photostability and π-stacking interactions due to its size and polarizability, though direct biological data are lacking in the provided evidence .
Physicochemical Properties
- Hydrogen Bonding : The NH₂ group in 2-iodo-4-CF₃-aniline participates in hydrogen bonding, with graph set patterns influenced by iodine’s steric bulk and CF₃’s electron-withdrawing effects .
- Basicity : Ortho-substituted CF₃ anilines are less basic than para isomers due to steric inhibition of resonance, affecting their solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
